molecular formula C27H21NO4 B2701230 5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-1-carboxylic acid CAS No. 2241131-05-3

5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-1-carboxylic acid

Cat. No. B2701230
CAS RN: 2241131-05-3
M. Wt: 423.468
InChI Key: AUNISTWYRRLHJK-UHFFFAOYSA-N
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Description

The compound “5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-1-carboxylic acid” is a complex organic molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . The Fmoc group serves as a protective group for the amino group during peptide synthesis .


Synthesis Analysis

The synthesis of such compounds often involves the use of a C-H Activation methodology . This method, developed by Jin-Quan Yu and coworkers, involves the formation of a carbon-carbon (C-C) bond mediated by palladium (Pd) .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the Fmoc group and the naphthalene ring. The Fmoc group consists of a fluorene moiety attached to a carbamate group, which is further linked to the naphthalene ring via a methylene (-CH2-) spacer .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be centered around the Fmoc group. The Fmoc group is typically removed (deprotected) under basic conditions, revealing the free amino group. This allows the amino group to participate in subsequent reactions, such as the formation of peptide bonds .

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on synthesizing and analyzing compounds with structural units similar to 5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-1-carboxylic acid. Aryl carboxamides, for instance, are found in several biologically active compounds, and the synthesis of mono- and difluoronaphthoic acids illustrates the exploration of fluorinated versions of naphthoic acids, which are relatively unknown compared to their benzoic acid counterparts. These synthetic pathways provide viable methods for producing fluorinated naphthoic acids, which could have potential applications in medicinal chemistry and material science (Tagat et al., 2002).

Environmental Degradation

Studies on the aerobic bacterial transformation of substituted naphthalenes by Pseudomonas fluorescens 5R shed light on the biodegradation capabilities of certain bacteria towards polycyclic aromatic hydrocarbons (PAHs). These findings have implications for environmental cleanup and bioremediation strategies, offering insights into the degradation pathways of complex organic pollutants (Leblond et al., 2000).

Coordination Polymers and Material Science

Research into naphthalene-amide-bridged Ni(II) complexes explores the assembly of coordination polymers and their properties, including electrochemistry and fluorescence responses. This work contributes to our understanding of the structural versatility and potential applications of these complexes in areas such as catalysis, sensor technology, and materials science (Zhao et al., 2020).

Chemical Sensing and Detection

The development of fluorescent probes for β-amyloid, based on derivatives of naphthalene, demonstrates the potential for using these compounds in medical diagnostics, specifically in the context of Alzheimer's disease. The synthesized probes exhibit high binding affinities and sensitivity, highlighting the role of such compounds in advancing molecular diagnostics and therapeutics (Fa et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and the conditions under which it is handled. As with all chemicals, appropriate safety precautions should be taken when handling this compound to prevent exposure and potential harm .

Future Directions

The future directions for research involving this compound could include further exploration of its potential uses in peptide synthesis and other biochemical processes. Additionally, more detailed studies could be conducted to fully characterize its physical and chemical properties, as well as its safety profile .

properties

IUPAC Name

5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21NO4/c29-26(30)24-14-6-12-18-17(7-5-13-19(18)24)15-28-27(31)32-16-25-22-10-3-1-8-20(22)21-9-2-4-11-23(21)25/h1-14,25H,15-16H2,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNISTWYRRLHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=C5C=CC=C(C5=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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